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Audience: Researchers, scientists, and drug development professionals.

Introduction: Natamycin, also known as pimaricin, is a naturally occurring antifungal agent
produced by the fermentation of the bacterium Streptomyces natalensis.[1][2] It belongs to the
polyene macrolide group of antimicrobials and is widely used in the food industry as a
preservative (E235).[2][3] Its primary function is to inhibit the growth of a broad spectrum of
yeasts and molds, which are common culprits of food spoilage.[4][5] Natamycin is recognized
as a safe (GRAS) ingredient by regulatory bodies like the FDA and EFSA, making it a preferred
choice for clean-label food products.[4][6] Unlike many synthetic preservatives, it is tasteless,
odorless, and effective at very low concentrations without affecting beneficial bacteria.[2][7]

Mechanism of Action

Natamycin exerts its antifungal effect through a specific and targeted mechanism. It binds
irreversibly to ergosterol, a principal sterol component unique to fungal cell membranes.[1][8]
This binding disrupts the membrane's integrity and fluidity.[1] While some polyenes create
pores causing leakage, natamycin's primary action is to inhibit essential cellular processes like
amino acid and glucose transport across the plasma membrane, ultimately leading to the
cessation of fungal growth and cell death.[3][9][10] This targeted action on ergosterol makes
natamycin highly selective, rendering it effective against fungi while having no activity against
bacteria, which lack ergosterol in their cell membranes.[1][5]
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Mechanism of action of natamycin against fungi.

Data Presentation: Quantitative Data Summary

The efficacy of natamycin is demonstrated by its low minimum inhibitory concentrations (MICs)
against a wide range of spoilage fungi and its effectiveness at low application levels in various
food products.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natamycin Against Common Fungi

Typical MIC Range

Fungal Species Type Reference
(ng/mL)

Aspergillus spp. Mold 0.5-6.0 [4]
Penicillium spp. Mold 0.5-6.0 [4]
Candida spp. Yeast 1.0-5.0 [4]
Saccharomyces

o Yeast 1.0-50 [4]
cerevisiae
Fusarium spp. Mold 0.5-6.0 [4]
Most Molds Mold 0.5-6.0 [5]
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| Most Yeasts | Yeast | 1.0 - 5.0 [[4] |

Table 2: Application Levels of Natamycin in Various Food Products

Typical Application
Food Product Effect Reference(s)
Level
Extends
refrigerated shelf
Yogurt 5 - 10 mg/kg (ppm) life up to 40 days [4][11][12]
by inhibiting yeast
and mold.

Prevents mold growth
5-20 mg/dm2 on the surface, [13][14]

extending shelf life.

Cheese (Surface

Treatment)

Extends shelf life at
Bread (Surface Spray) 10 - 20 mg/kg (ppm) room temperature by [11][15]
2-3 days.

Tortillas up to 20 mg/kg Inhibits mold growth. [4][16]

Prevents fermentation

Fruit Juices & and spoilage by
5 - 10 mg/L (ppm) N [11]
Beverages inhibiting yeast and
mold.

| Sausages (Surface Treatment) | E.g., in casing/coating | Inhibits mold and yeast growth on the
surface. |[11] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol is based on the broth microdilution methods outlined by the Clinical and
Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial
Susceptibility Testing (EUCAST) guidelines.[10]
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Objective: To determine the lowest concentration of natamycin that completely inhibits the
visible growth of a target fungus.

Materials:

Natamycin powder

e Dimethyl sulfoxide (DMSO)

o RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
o Target fungal isolate (e.g., Aspergillus niger)

o Potato Dextrose Agar (PDA) plates

 Sterile 0.85% saline with 0.05% Tween 80

o Sterile 96-well microtiter plates

e Spectrophotometer or hemocytometer

¢ Incubator (35°C)

Methodology:

o Natamycin Stock Solution Preparation: a. Accurately weigh natamycin powder. b. Dissolve in
a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 pg/mL),
as natamycin has low water solubility.[10] c. Further dilute the stock solution in RPMI 1640
medium to achieve the desired starting concentration for serial dilutions.

e Inoculum Preparation: a. Culture the fungal isolate on a PDA plate at 35°C for 5-7 days until
sufficient sporulation occurs.[10] b. Harvest conidia by flooding the agar surface with sterile
saline/Tween 80 solution and gently scraping with a sterile loop.[10] c. Transfer the conidial
suspension to a sterile tube. d. Adjust the suspension to a standardized concentration (e.g.,
0.5-2.5 x 10" CFU/mL) using a spectrophotometer or hemocytometer.

o Microtiter Plate Setup: a. Dispense 100 pL of RPMI 1640 medium into wells 2 through 12 of
a 96-well plate. b. Add 200 pL of the starting natamycin dilution to well 1. c. Perform a two-
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fold serial dilution by transferring 100 pL from well 1 to well 2, mixing, then transferring 100
pL from well 2 to well 3, and so on, up to well 10. Discard 100 pL from well 10. d. Well 11
serves as the negative (sterility) control (medium only). e. Well 12 serves as the positive
(growth) control (medium and inoculum, no natamycin).

Inoculation and Incubation: a. Inoculate wells 1 through 10 and well 12 with 100 pL of the
standardized fungal inoculum. The final volume in each well will be 200 pL. b. Seal the plate
and incubate at 35°C for 48-72 hours.[17]

MIC Determination: a. After incubation, visually inspect the wells for turbidity or a fungal
pellet at the bottom. b. The MIC is the lowest concentration of natamycin in which there is
complete inhibition of visible growth compared to the positive control well.[10][17]
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Experimental workflow for MIC determination.
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Protocol 2: Quantification of Natamycin in Cheese by
HPLC

This protocol is a generalized method based on several published HPLC procedures for
determining natamycin residues in cheese.[18][19]

Objective: To extract and quantify the concentration of natamycin in a cheese sample using
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials:

Cheese sample

e Methanol (HPLC grade)

e Acetonitrile (HPLC grade)

o Water (HPLC grade)

» Glacial Acetic Acid (optional, for mobile phase)
o Natamycin standard

e Homogenizer or magnetic stirrer

e Centrifuge

o Syringe filters (0.45 um)

e HPLC system with UV/DAD detector

e C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um)[18]
Methodology:

o Standard Solution Preparation: a. Prepare a stock solution of natamycin (e.g., 100 pg/mL) in
methanol. b. Create a series of working standards (e.g., 0.1 to 10 pg/mL) by diluting the
stock solution with the mobile phase to generate a calibration curve.
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o Sample Preparation (Extraction): a. Weigh 10 g of a representative cheese sample into a
conical flask.[19] b. Add 100 mL of methanol and stir for 90 minutes using a magnetic stirrer.
[19] c. Add 50 mL of deionized water to the solution and mix. d. To precipitate fats and
proteins, cool the extract at -18°C for at least 1 hour.[20][21] e. Filter the cold solution
through filter paper to remove precipitates. f. Pass an aliquot of the filtrate through a 0.45 pm
syringe filter into an HPLC vial.[19]

o Chromatographic Conditions:
o Column: X-Terra RP18 (250 mm x 4.6 mm, 5 pum) or equivalent C18 column.[18]

o Mobile Phase: Acetonitrile:Water (30:70, v/v).[18] Some methods may include 0.1% glacial
acetic acid.

o Flow Rate: 0.8 mL/min.[18]
o Detection Wavelength: 305 nm (or Diode Array Detection scan).[18]

o Injection Volume: 20 pL.

o

Column Temperature: 30°C.

e Analysis and Quantification: a. Inject the prepared standards to generate a calibration curve
(peak area vs. concentration). b. Inject the prepared cheese sample extract. c. Identify the
natamycin peak in the sample chromatogram by comparing its retention time with that of the
standard. d. Quantify the amount of natamycin in the sample by interpolating its peak area
against the calibration curve. The result is typically expressed in mg/kg of cheese.
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Experimental workflow for HPLC analysis of natamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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